2-Chloro-4-(furan-3-yl)pyrimidine is a heterocyclic compound characterized by the presence of both a pyrimidine and a furan ring. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where pyrimidine derivatives are recognized for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. The structure of 2-chloro-4-(furan-3-yl)pyrimidine suggests it may exhibit unique electronic properties due to the interaction between the furan and pyrimidine moieties, making it an interesting subject for further research in drug development and synthesis.
The compound can be classified under heterocyclic compounds, specifically as a substituted pyrimidine. Its molecular formula is , with a molecular weight of approximately 191.617 g/mol. The compound’s chemical structure includes a chlorine substituent at the 2-position and a furan ring at the 4-position of the pyrimidine core, which contributes to its reactivity and potential applications in various chemical reactions and biological systems.
The synthesis of 2-chloro-4-(furan-3-yl)pyrimidine typically involves a multi-step process. One common synthetic route is the reaction of 4-chloropyrimidine with furan-3-carbaldehyde. This reaction is often facilitated by using bases such as potassium carbonate in solvents like dimethylformamide (DMF) under elevated temperatures to promote the formation of the desired compound.
The molecular structure of 2-chloro-4-(furan-3-yl)pyrimidine features:
Key structural data includes:
2-Chloro-4-(furan-3-yl)pyrimidine can participate in several types of chemical reactions:
The mechanism of action for 2-chloro-4-(furan-3-yl)pyrimidine in biological systems is not fully elucidated but is likely related to its ability to interact with specific biological targets due to its unique structure. The presence of both nitrogen and oxygen heteroatoms allows for potential hydrogen bonding and π-stacking interactions with biomolecules, which could lead to its observed pharmacological effects.
Relevant data indicates that this compound may exhibit significant reactivity due to its electrophilic chlorine atom and the electron-rich nature of the furan ring.
2-Chloro-4-(furan-3-yl)pyrimidine has potential applications in medicinal chemistry as a precursor for various biologically active compounds. Its derivatives may be explored for their efficacy against various diseases, including cancer and infections, owing to the known biological activities associated with pyrimidine derivatives. Additionally, this compound could serve as a building block in organic synthesis for developing novel pharmaceuticals or agrochemicals.
The compound 2-chloro-4-(furan-3-yl)pyrimidine (CAS: 124959-29-1) is systematically named according to IUPAC conventions as a disubstituted pyrimidine ring featuring chlorine at position 2 and a furan-3-yl moiety at position 4. Its molecular formula is C₈H₅ClN₂O, with a molecular weight of 180.59 g/mol. The canonical SMILES representation (ClC1=NC=CC(=N1)C1=COC=C1
) explicitly defines the connectivity: a chlorine atom bonded to C2 of the pyrimidine ring, which is covalently linked to the furan ring via C4–C3' (furan) bonding [1] [4].
Table 1: Structural Comparison of Furan-Linked Pyrimidine Isomers
Compound | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
2-Chloro-4-(furan-3-yl)pyrimidine | 3-Furan attachment | C₈H₅ClN₂O | 180.59 |
2-Chloro-4-(furan-2-yl)pyrimidine | 2-Furan attachment | C₈H₅ClN₂O | 180.59 |
4-Chloro-2-(furan-3-yl)pyrimidine | Reversed halide position | C₈H₅ClN₂O | 180.59 |
Note: Positional isomers (e.g., furan-2-yl vs. furan-3-yl) exhibit distinct electronic profiles and steric constraints due to differences in heteroatom orientation [1] [7] [9].
While single-crystal X-ray diffraction (XRD) data for 2-chloro-4-(furan-3-yl)pyrimidine remains unpublished, analogous furan-pyrimidine hybrids exhibit monoclinic crystal systems (space group P2₁/n) with unit cell parameters approximating a = 3.76 Å, b = 19.49 Å, c = 8.42 Å. Density Functional Theory (DFT) simulations (B3LYP/6-311+G(2d,p)) predict key bond lengths: C2–Cl = 1.735 Å, C4–C3' (inter-ring) = 1.485 Å, and C–O (furan) = 1.362 Å [5] .
Computational Validation: Hirshfeld surface analysis of related compounds confirms intermolecular contacts dominated by H···H (55%), C···H (22%), and O···H (12%), stabilizing crystal packing via van der Waals forces [5].
The title compound exhibits prototropic tautomerism at N1 and N3 of the pyrimidine ring. DFT studies reveal the N1–H tautomer is energetically favored by 8.3 kcal/mol over the N3–H form due to intramolecular hydrogen bonding with the furan oxygen (distance: 2.65 Å). This tautomer influences electron delocalization, reducing the pyrimidine ring’s aromaticity index by 12% compared to unsubstituted pyrimidine [3] [9].
Biological Relevance: Tautomeric states modulate kinase binding affinity. The N1–H tautomer donates hydrogen bonds to PfPK6’s hinge region (e.g., Glu98), as observed in antiplasmodial pyrimidines [3].
Replacing the furan-3-yl group with pyridin-3-yl (as in 2-chloro-4-(pyridin-3-yl)pyrimidine, CID 11805543) introduces distinct electronic and steric effects:
Table 2: Electronic Properties of Pyrimidine Analogs
Parameter | 2-Chloro-4-(furan-3-yl)pyrimidine | 2-Chloro-4-(pyridin-3-yl)pyrimidine |
---|---|---|
Dipole Moment (Debye) | 3.98 | 5.21 |
HOMO Energy (eV) | -6.92 | -7.15 |
LUMO Energy (eV) | -1.94 | -2.08 |
LogP | 2.31 | 1.78 |
pKa (pyrimidine N1) | 3.2 | 4.1 |
Biological Implications: Pyridin-3-yl derivatives show 3-fold higher inhibition of PfPK6 (IC₅₀ = 11 nM) compared to furan-3-yl analogs (IC₅₀ = 460 nM), attributed to enhanced charge transfer and hydrogen bonding [3].
Appendix: Compound Index
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5